Bienvenue dans la boutique en ligne BenchChem!

Tri-sprintec

Cycle Control Breakthrough Bleeding Contraceptive Tolerability

Tri-sprintec (CAS 79871-54-8) is an FDA AB-rated triphasic oral contraceptive combining norgestimate and ethinyl estradiol. Its high-selectivity progestin delivers quantifiable clinical advantages: breakthrough bleeding/spotting as low as 8.1% at cycle 6 (63–72% relative reduction vs norethindrone acetate/EE), a 42% reduction in total acne lesions vs placebo, and a 30% greater reduction in free testosterone compared to levonorgestrel/EE. These pharmacodynamic differentiators make it the preferred dual-purpose intervention for contraception plus moderate acne vulgaris. Procuring this specific formulation—not simply any COC—ensures patient adherence, reduced side-effect management costs, and optimized resource allocation.

Molecular Formula C43H55NO5
Molecular Weight 665.9 g/mol
CAS No. 79871-54-8
Cat. No. B1244045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-sprintec
CAS79871-54-8
SynonymsCilest
norgestimate - ethinyl estradiol
norgestimate, ethinyl estradiol drug combination
Ortho Tri-Cyclen
Tri-Cyclen
Molecular FormulaC43H55NO5
Molecular Weight665.9 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C23H31NO3.C20H24O2/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,14,18-21,26H,4,6-13H2,1,3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/b24-17+;/t18-,19+,20+,21-,22-,23-;16-,17-,18+,19+,20+/m01/s1
InChIKeyGYMWQLRSSDFGEQ-ADRAWKNSSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-sprintec (Norgestimate/Ethinyl Estradiol) Procurement and Scientific Profile


Tri-sprintec, identified by CAS Registry Number 79871-54-8, is a triphasic combination oral contraceptive (COC) composed of the progestin norgestimate and the estrogen ethinyl estradiol [1]. This product is approved by the FDA as a therapeutic equivalent (TE Code: AB) to the branded reference drug Ortho Tri-Cyclen [2]. It is indicated for two distinct uses: (1) prevention of pregnancy in females of reproductive potential, and (2) treatment of moderate acne vulgaris in females at least 15 years of age who have achieved menarche, desire contraception, and have no contraindications to COC therapy [3]. Its value in a procurement context is predicated on its unique combination of a high-selectivity progestin and a specific dosing regimen, which confers a quantifiable advantage in clinical outcomes over other in-class progestins and formulations.

Tri-sprintec: Why In-Class Norgestimate/Ethinyl Estradiol Products Are Not Clinically Interchangeable


While multiple AB-rated generic versions of norgestimate/ethinyl estradiol exist, substitution between different progestin types within the broader COC class is not straightforward and carries significant clinical risk. Tri-sprintec's active progestin, norgestimate, is distinct from other progestins like levonorgestrel, desogestrel, or drospirenone in its receptor binding profile, metabolic pathway, and subsequent impact on serum proteins like sex hormone-binding globulin (SHBG) and androgens [1]. These biochemical differences directly translate to quantifiable, clinically meaningful differences in outcomes such as cycle control, acne reduction, and seborrhea management [2][3]. Simply substituting a product containing a different progestin, even if the ethinyl estradiol dose is similar, disregards these well-documented pharmacodynamic and clinical divergences, potentially leading to suboptimal therapeutic results or an increase in adverse events. The evidence presented below quantifies these differences, reinforcing that procurement decisions must be based on the specific clinical data of the norgestimate formulation.

Quantitative Evidence Guide: Tri-sprintec's Clinical Differentiation from Comparators


Superior Cycle Control: Breakthrough Bleeding/Spotting vs. Norethindrone Acetate/EE

A retrospective analysis of a large randomized controlled trial demonstrated that a triphasic norgestimate/ethinyl estradiol (NGM/EE) regimen, the active combination in Tri-sprintec, provides significantly better cycle control compared to a monophasic formulation containing norethindrone acetate/ethinyl estradiol (NA/EE). This difference is consistent across age and weight strata, with the NGM/EE group showing a much lower incidence of breakthrough bleeding/spotting (BTB/S) by cycle 6 [1].

Cycle Control Breakthrough Bleeding Contraceptive Tolerability Comparative Trial

Enhanced Androgen Reduction: SHBG Elevation and Free Testosterone Lowering vs. Levonorgestrel/EE

In a direct comparative pharmacokinetic-pharmacodynamic study, treatment with 250 mcg norgestimate/35 mcg ethinyl estradiol (NGM/EE) resulted in a significantly greater elevation of sex hormone-binding globulin (SHBG) and a greater reduction in circulating free testosterone compared to treatment with 150 mcg levonorgestrel/30 mcg ethinyl estradiol (LNG/EE) [1]. This is due to norgestimate's low androgenicity and its active metabolite's lack of binding to SHBG, which leaves the estrogen-induced SHBG rise unopposed [1].

Androgenicity SHBG Free Testosterone Endocrine Pharmacology

Comparative Acne Efficacy: Tri-sprintec vs. Placebo and vs. Desogestrel/EE

The efficacy of Tri-sprintec for treating moderate acne vulgaris is supported by two high-quality placebo-controlled trials [1]. In a separate head-to-head study comparing it to a biphasic desogestrel/ethinyl estradiol (DSG/EE) formulation, while overall acne reduction was comparable, the norgestimate-based regimen demonstrated a statistically significant advantage in reducing facial seborrhea [2].

Acne Vulgaris Lesion Count Seborrhea Randomized Controlled Trial

Contextualizing Efficacy: Tri-sprintec's Acne Reduction Relative to Drospirenone/EE

A large double-blind study directly compared the efficacy of a drospirenone-containing COC (EE/DRSP) with a triphasic norgestimate-containing COC (EE/NGM), which is the same active combination as Tri-sprintec, for the treatment of acne vulgaris. The study found the drospirenone-containing product was superior for the primary endpoint of total lesion count reduction [1]. This provides important context for selecting between high-selectivity progestins.

Acne Vulgaris Drospirenone Head-to-Head Trial Non-inferiority

Application Scenarios for Tri-sprintec: Where Quantifiable Differentiation Drives Value


First-Line Contraception in Young Women Prone to Menstrual Irregularities

For healthcare systems or providers managing a population of young, healthy women seeking contraception, the significant reduction in breakthrough bleeding and spotting (as low as 8.1% at cycle 6 in some age groups) compared to formulations like norethindrone acetate/EE provides a clear rationale for selection [1]. This is a key driver of patient satisfaction and long-term adherence. The data showing a 63-72% relative reduction in BTB/S can be used to forecast lower rates of therapy discontinuation and associated clinic visits for managing side effects, leading to more efficient resource allocation.

Contraception with Co-Management of Androgen-Related Dermatologic Conditions

Tri-sprintec is uniquely positioned for the large demographic of women seeking reliable contraception who also have moderate acne vulgaris or seborrhea. The combination of high contraceptive efficacy (Pearl Index ~1) and a 42% reduction in total acne lesions compared to placebo makes it a highly efficient dual-purpose intervention [2]. Furthermore, for patients with oily skin, the statistically significant improvement in facial seborrhea over desogestrel/EE provides a distinct, patient-centric advantage [3]. Procurement decisions can be tailored to prioritize this product for this specific patient segment, where a single product fulfills two clear therapeutic needs.

Contraception in Settings Requiring Low-Androgenicity Progestin Options

In clinical contexts where minimizing androgenic side effects is paramount, the pharmacodynamic profile of Tri-sprintec is a decisive factor. The direct evidence showing a 30% greater reduction in free testosterone compared to levonorgestrel/EE provides a biochemical justification for its use [4]. While drospirenone/EE may offer a slight advantage in acne lesion reduction, norgestimate/EE's well-established safety and efficacy profile, coupled with its specific advantage in cycle control, makes it a preferred alternative where drospirenone's antimineralocorticoid effects or potential drug interactions are a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

74 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-sprintec

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.